
Crizotinib hydrochloride
Overview
Description
Crizotinib hydrochloride is an anti-cancer medication primarily used for the treatment of non-small cell lung carcinoma. It functions as a receptor tyrosine kinase inhibitor, targeting specific proteins involved in the growth and spread of cancer cells. This compound is known for its effectiveness in treating tumors that are positive for anaplastic lymphoma kinase or ROS1 rearrangements .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of crizotinib hydrochloride involves multiple steps, starting from commercially available starting materialsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Crizotinib hydrochloride undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
Indications
Crizotinib is indicated for the treatment of:
- Non-Small Cell Lung Cancer (NSCLC) : Specifically for patients with locally advanced or metastatic NSCLC that is ALK-positive as detected by an FDA-approved test.
- Anaplastic Large Cell Lymphoma (ALCL) : For adult and pediatric patients with ALK-positive ALCL that has relapsed or is refractory to other treatments.
- Inflammatory Myofibroblastic Tumor (IMT) : For unresectable or recurrent IMT in both adults and children aged 1 year and older .
Non-Small Cell Lung Cancer
Crizotinib's efficacy in NSCLC was established through several clinical trials. Notably, in a pivotal phase III trial involving 347 patients, crizotinib significantly improved progression-free survival compared to standard chemotherapy (median 7.7 months vs. 3.0 months) while showing an overall response rate of 51% among ALK-positive patients .
Table 1: Summary of Clinical Trials for Crizotinib in NSCLC
Study Type | Patient Population | Response Rate | Progression-Free Survival (months) |
---|---|---|---|
Phase I | 255 patients with ALK rearrangement | 55% | Not specified |
Phase II | 347 patients | 51% | 7.7 |
Phase III | Cross-over design | Not specified | 3.0 (chemotherapy control) |
Anaplastic Large Cell Lymphoma
In ALCL cases, crizotinib has demonstrated notable effectiveness. Case reports indicate complete responses in patients with ALK-positive ALCL after treatment with crizotinib, highlighting its potential as a standard treatment option .
Case Study 1: NSCLC with ARL1-MET Fusion
A female patient with non-small cell lung cancer harboring a novel ARL1-MET fusion experienced significant symptom relief and tumor reduction after starting crizotinib off-label. Initial imaging showed a reduction in tumor size within three weeks of treatment; however, resistance developed within months, necessitating further intervention .
Case Study 2: Pediatric ALCL
A pediatric patient diagnosed with relapsed ALK-positive anaplastic large cell lymphoma was treated with crizotinib after failing standard therapies. The patient achieved a complete response, underscoring the drug's utility in resistant cases .
Safety Profile
Crizotinib is generally well tolerated; however, it is associated with several adverse effects including:
- Visual disturbances
- Gastrointestinal toxicities
- Hepatotoxicity
- Pneumonitis/interstitial lung disease
Monitoring for these effects is crucial during treatment . A study reported two-year overall survival rates of approximately 50% among patients treated with crizotinib in routine practice across multiple countries .
Mechanism of Action
Crizotinib hydrochloride exerts its effects by inhibiting the activity of specific receptor tyrosine kinases, including anaplastic lymphoma kinase, hepatocyte growth factor receptor, and ROS1. By competitively binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation and activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Alectinib: Another receptor tyrosine kinase inhibitor used for the treatment of non-small cell lung carcinoma.
Ceritinib: A selective inhibitor of anaplastic lymphoma kinase used in cancer therapy.
Brigatinib: Targets anaplastic lymphoma kinase and is used for treating non-small cell lung carcinoma.
Uniqueness of Crizotinib Hydrochloride: this compound is unique due to its dual inhibition of anaplastic lymphoma kinase and ROS1, making it effective against a broader range of tumors. Additionally, its ability to overcome resistance mechanisms in cancer cells further enhances its therapeutic potential .
Biological Activity
Crizotinib hydrochloride is a targeted therapy primarily used in the treatment of non-small cell lung cancer (NSCLC) that is positive for anaplastic lymphoma kinase (ALK) rearrangements. This compound exhibits significant biological activity through its inhibition of specific kinases, leading to reduced tumor growth and improved patient outcomes. This article will delve into the biological mechanisms, clinical efficacy, and case studies associated with crizotinib, supported by data tables and research findings.
Crizotinib functions as a selective inhibitor of ALK and c-MET, which are receptor tyrosine kinases involved in various signaling pathways that promote cell proliferation and survival. The inhibition of these kinases leads to the modulation of downstream signaling pathways, including:
- PI3K/AKT Pathway : Involved in cell survival and growth.
- RAS/RAF/MEK/ERK Pathway : Critical for cell division and differentiation.
- JAK/STAT Pathway : Plays a role in immune response and cell growth.
Research indicates that crizotinib induces apoptosis (programmed cell death) in cancer cells by upregulating pro-apoptotic factors (e.g., cleaved caspase-3) while downregulating anti-apoptotic factors (e.g., Bcl-2) . Additionally, crizotinib has been shown to impair mitochondrial function, leading to increased reactive oxygen species (ROS) production, further contributing to its antitumor effects .
Clinical Efficacy
Crizotinib has demonstrated considerable clinical efficacy in treating ALK-positive NSCLC. Key findings from clinical trials include:
- Overall Response Rate (ORR) : Approximately 61.2% in patients with ALK-positive NSCLC .
- Progression-Free Survival (PFS) : Median PFS reported at 8.6 months .
- Overall Survival (OS) : One-year OS rate was 66.8% .
Table 1: Summary of Clinical Outcomes with Crizotinib
Outcome Measure | Value |
---|---|
Overall Response Rate (ORR) | 61.2% |
Median Progression-Free Survival (PFS) | 8.6 months |
One-Year Overall Survival (OS) | 66.8% |
Case Studies
Several case studies illustrate the effectiveness of crizotinib in clinical practice:
- Case Study in ALK+ Anaplastic Large Cell Lymphoma (ALCL) :
- Pediatric Patients with ALK+ ALCL :
Resistance Mechanisms
Despite its efficacy, resistance to crizotinib can develop, often due to secondary mutations in the ALK gene or activation of alternative signaling pathways. Research has identified mechanisms such as:
Properties
IUPAC Name |
3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2FN5O.ClH/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15;/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27);1H/t12-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDNHKQCPIBABF-UTONKHPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl3FN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856162 | |
Record name | 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20856162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1415560-69-8 | |
Record name | 2-Pyridinamine, 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(4-piperidinyl)-1H-pyrazol-4-yl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1415560-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20856162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.